molecular formula C12H11N3 B12884216 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile CAS No. 88796-38-7

4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12884216
CAS No.: 88796-38-7
M. Wt: 197.24 g/mol
InChI Key: DMPOPLZKLQUWRT-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile typically involves the reaction of substituted anilines with α,β-unsaturated nitriles under acidic or basic conditions. One common method involves the cyclization of N-phenyl-2-cyanoacetamide with methylamine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrroles or other substituted derivatives.

Scientific Research Applications

4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with similar pharmacological properties.

    1H-Pyrazole-3-carbonitrile: Shares the nitrile functional group and exhibits comparable reactivity.

    Indole derivatives: Structurally related and often studied for their biological activities.

Uniqueness

4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, methyl group, and phenyl ring on the pyrrole core makes it a versatile compound for various applications.

Properties

CAS No.

88796-38-7

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4-amino-2-methyl-1-phenylpyrrole-3-carbonitrile

InChI

InChI=1S/C12H11N3/c1-9-11(7-13)12(14)8-15(9)10-5-3-2-4-6-10/h2-6,8H,14H2,1H3

InChI Key

DMPOPLZKLQUWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1C2=CC=CC=C2)N)C#N

Origin of Product

United States

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